

RET V804M-IN-1 chemical structure and properties

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Compound of Interest		
Compound Name:	RET V804M-IN-1	
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An In-depth Technical Guide to the RET V804M Mutation and its Inhibition

Introduction

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Somatic and germline mutations in the RET gene are associated with various human cancers, including medullary thyroid carcinoma (MTC), non-small cell lung cancer (NSCLC), and papillary thyroid carcinoma. The V804M mutation, a substitution of valine at position 804 with methionine, is a notable "gatekeeper" mutation that confers resistance to many multi-kinase inhibitors. This guide provides a detailed overview of the RET V804M mutation, its structural and functional consequences, and the development of targeted inhibitors.

The RET V804M Mutation: A Gatekeeper Challenge

The V804 residue is located in the kinase domain of the RET protein, acting as a "gatekeeper" that controls access to a hydrophobic pocket within the ATP-binding site. The substitution of the smaller valine with the bulkier methionine (V804M) sterically hinders the binding of many type II kinase inhibitors, which typically target this region. This mutation is analogous to the T790M mutation in EGFR and the T315I mutation in ABL, which also confer drug resistance.

While often associated with resistance, the V804M mutation can also be a primary oncogenic driver. It has been identified as a germline mutation in multiple endocrine neoplasia type 2 (MEN2) and as a somatic mutation in sporadic MTC.



Biophysical and Biochemical Properties

The V804M mutation leads to constitutive activation of the RET kinase, driving oncogenic signaling even in the absence of its ligand. This activation results from a destabilization of the inactive conformation of the kinase domain, favoring the active state.

Kinase Activity

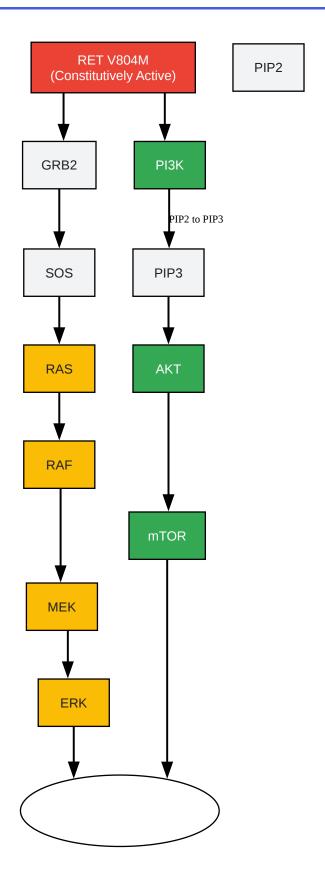
The V804M mutation results in a gain-of-function, leading to increased autophosphorylation and activation of downstream signaling pathways. The kinase activity of RET V804M can be quantified through various in vitro and cell-based assays.

Parameter	Value	Assay Conditions	Reference
Transforming Activity	High	NIH 3T3 focus formation assay	
Autophosphorylation	Constitutively active	Cell-based assays	_

Downstream Signaling Pathways

Activated RET V804M signals through several key downstream pathways, promoting cell proliferation, survival, and invasion. The primary pathways include the RAS/MAPK and PI3K/AKT pathways.





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Diagram 1: Simplified RET V804M downstream signaling pathways.



Targeting RET V804M with Selective Inhibitors

The development of inhibitors effective against the V804M mutation has been a key focus of drug discovery efforts. Early multi-kinase inhibitors like vandetanib and cabozantinib have limited activity against this mutant. However, next-generation selective RET inhibitors have been designed to overcome this resistance mechanism.

Chemical Structures and Properties of Key Inhibitors

Several potent and selective inhibitors have been developed that demonstrate significant activity against the RET V804M mutation.

Inhibitor	Chemical Structure	Key Properties
Selpercatinib (LOXO-292)	2D structure available in public databases.	Highly selective RET inhibitor with potent activity against various RET alterations, including V804M.
Pralsetinib (BLU-667)	2D structure available in public databases.	Potent and selective RET inhibitor with efficacy against RET fusions and mutations, including V804M.
Vandetanib	2D structure available in public databases.	Multi-kinase inhibitor (VEGFR, EGFR, RET). Less effective against V804M.
Cabozantinib	2D structure available in public databases.	Multi-kinase inhibitor (MET, VEGFR, RET). Reduced activity against V804M.

Comparative Inhibitory Activity

The efficacy of various inhibitors against RET V804M is typically determined using in vitro kinase assays and cell-based proliferation assays.



Inhibitor	RET V804M IC50 (nM)	Assay Type	Reference
Selpercatinib (LOXO- 292)	6	Cell-based	
Pralsetinib (BLU-667)	15	Cell-based	_
Vandetanib	1,737	Cell-based	_
Cabozantinib	156	Cell-based	_

Experimental ProtocolsIn Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the purified RET V804M kinase domain.

Methodology:

- Protein Expression and Purification: The human RET kinase domain (amino acids 705-1011)
 containing the V804M mutation is expressed in an appropriate system (e.g., Sf9 insect cells)
 and purified.
- Assay Reaction: The purified kinase is incubated with a substrate peptide (e.g., poly-Glu-Tyr), ATP (often radiolabeled [γ-³²P]ATP or [γ-³³P]ATP), and varying concentrations of the test inhibitor in a kinase reaction buffer.
- Detection: The incorporation of the radiolabeled phosphate into the substrate is quantified using a scintillation counter or phosphorescence imaging.
- Data Analysis: The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated by fitting the data to a dose-response curve.

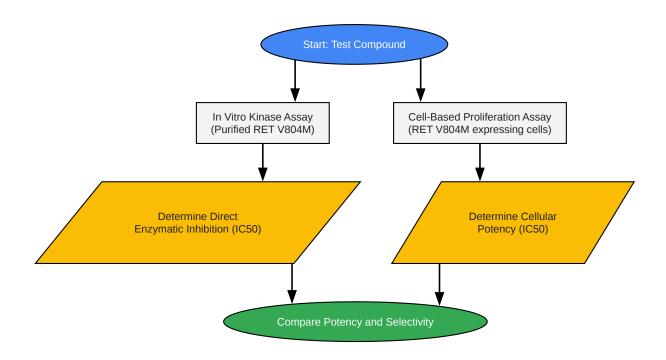
Cell-Based Proliferation Assay

This assay assesses the ability of an inhibitor to suppress the growth of cells that are dependent on RET V804M signaling.



Methodology:

- Cell Line: A suitable cell line, such as Ba/F3 cells engineered to express RET V804M, is used. These cells are dependent on RET signaling for their proliferation and survival.
- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
- Compound Treatment: The cells are treated with a range of concentrations of the test inhibitor.
- Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.
- Viability Measurement: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
- Data Analysis: The IC50 value is determined by plotting cell viability against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.



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Diagram 2: General workflow for evaluating RET V804M inhibitors.

Conclusion

The RET V804M mutation represents a significant challenge in the treatment of RET-driven cancers due to its ability to confer resistance to many kinase inhibitors. However, the development of highly selective and potent inhibitors, such as selpercatinib and pralsetinib, has provided effective therapeutic options for patients with tumors harboring this mutation. The continued investigation of the structural and functional aspects of RET V804M and the mechanisms of resistance to these newer agents will be crucial for the future development of even more durable and effective therapies.

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